chemical structure and properties of N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt
chemical structure and properties of N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt
Technical Whitepaper: Structural Dynamics and Application Workflows of N-(1,1-Diphosphonoethyl)-beta-alanine, Potassium Salt
Prepared by: Senior Application Scientist, Advanced Therapeutics & Bioconjugation Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Chemical Identity
The development of bone-targeted therapeutics and high-efficiency chelating agents relies heavily on the unique physicochemical properties of bisphosphonates (BPs). Among these, N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt (CAS: 73384-94-8) represents a highly specialized, bifunctional building block. Unlike traditional therapeutic BPs (e.g., alendronate, zoledronate) which terminate in a simple amine or hydroxyl group, this compound features a secondary amine substituted with a beta-alanine (propanoic acid) moiety.
This structural divergence provides a critical advantage: a highly reactive carboxylic acid tail that serves as an ideal handle for bioconjugation, allowing researchers to tether fluorophores, nanoparticles, or antineoplastic payloads directly to a potent bone-targeting headgroup[1][2].
Physicochemical Profile:
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Chemical Name: 3-(1,1-diphosphonoethylamino)propanoic acid, potassium salt
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CAS Registry Number: 73384-94-8
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Molecular Formula (Pentapotassium salt): C5H8K5NO8P2
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Molecular Weight: 467.55 g/mol
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SMILES (Acid form): CC(NCCC(=O)O)(P(=O)(O)O)P(=O)(O)O
Structural Architecture & Mechanistic Pathways
To utilize this compound effectively, one must understand the causality between its structural motifs and its biological/chemical behavior. The molecule is defined by three functional domains:
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The Geminal Bisphosphonate (P-C-P) Core: The P-C-P backbone is highly resistant to enzymatic hydrolysis (unlike the P-O-P backbone of endogenous pyrophosphate). The two phosphonate groups act as a multidentate "claw," exhibiting exceptional affinity for the calcium ions embedded in hydroxyapatite (HA) matrices of bone[3].
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The N-Alkyl Motif: The presence of a nitrogen atom classifies this as a nitrogen-containing bisphosphonate (N-BP). N-BPs act as transition state analogs that potently inhibit Farnesyl Pyrophosphate Synthase (FPPS), a critical enzyme in the mevalonate pathway. This inhibition prevents the prenylation of small GTPases (like Ras and Rho), ultimately inducing apoptosis in bone-resorbing osteoclasts[4].
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The Beta-Alanine Carboxylate: This terminal group extends away from the HA-binding interface, providing a sterically unhindered site for covalent modification without compromising the molecule's bone-targeting affinity.
Structural-functional relationship of N-(1,1-Diphosphonoethyl)-beta-alanine.
Comparative Binding & Inhibition Data
When designing a bone-targeted prodrug or imaging agent, the choice of the bisphosphonate vector is critical. The table below synthesizes the relative properties of standard BPs compared to the beta-alanine derivative, guiding vector selection based on required HA affinity and enzymatic inhibition.
| Compound | R1 Side Chain | R2 Side Chain | Relative HA Binding Affinity | Primary Application |
| Clodronate | -Cl | -Cl | Low | Non-N-BP therapeutic; macrophage depletion |
| Alendronate | -OH | -(CH₂)₃-NH₂ | High | Osteoporosis; primary amine conjugation |
| Zoledronate | -OH | -CH₂-Imidazole | Very High | Oncology; highly potent FPPS inhibitor |
| N-(1,1-Diphosphonoethyl)-beta-alanine | -CH₃ | -NH-(CH₂)₂-COOH | Moderate-High | Vector for bioconjugation & prodrugs |
Data synthesized from established structure-activity relationships of bisphosphonates[3][5].
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that successful bioconjugation requires strict control over reaction microenvironments. The following protocol details the conjugation of a primary amine-containing payload (e.g., a therapeutic peptide or Cy5-amine fluorophore) to the beta-alanine carboxylate of our target compound.
Protocol 1: EDC/NHS-Mediated Bioconjugation
Scientific Causality: We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylate. However, the resulting O-acylisourea intermediate is highly unstable in aqueous solutions and prone to rapid hydrolysis. By introducing N-hydroxysulfosuccinimide (Sulfo-NHS), we convert this intermediate into a semi-stable Sulfo-NHS ester, extending its half-life from seconds to hours. The pH is strictly modulated across two stages: acidic (pH 5.5) to optimize EDC protonation and activation, followed by slightly basic (pH 8.0) to ensure the incoming payload's primary amine is unprotonated and highly nucleophilic.
Step-by-Step Methodology:
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Buffer Preparation: Prepare Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 5.5) and Conjugation Buffer (0.1 M PBS, pH 8.0). Note: Avoid carboxylate- or amine-containing buffers (like Tris or Glycine) as they will quench the reaction.
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Carboxylate Activation: Dissolve N-(1,1-Diphosphonoethyl)-beta-alanine (10 mM) in Activation Buffer. Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS.
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Incubation: React at room temperature (RT) for 15 minutes with continuous agitation.
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pH Adjustment & Conjugation: Rapidly adjust the pH to 8.0 using 1M NaOH, or perform a rapid buffer exchange via a 1 kDa MWCO spin column to remove excess EDC. Immediately add the amine-containing payload (5 mM).
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Final Incubation: React for 2 hours at RT or overnight at 4°C.
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Self-Validation Step: Before proceeding to exhaustive purification, run a 1 µL aliquot on LC-MS. A successful reaction will show the disappearance of the 277 Da (acid form) peak and the emergence of the Mconjugate peak. If the 277 Da peak persists without the product peak, hydrolysis outpaced conjugation, indicating the payload's amine was likely protonated (check pH).
Step-by-step bioconjugation workflow utilizing EDC/NHS chemistry.
Protocol 2: In Vitro Hydroxyapatite (HA) Binding Assay
To ensure the conjugation process did not sterically hinder the P-C-P motif, the conjugate must be validated for bone-targeting efficacy.
Step-by-Step Methodology:
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HA Preparation: Suspend synthetic hydroxyapatite powder (50 mg/mL) in Tris-HCl buffer (pH 7.4). Sonicate for 10 minutes to ensure uniform dispersion.
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Incubation: Add the purified bisphosphonate-conjugate (100 µM final concentration) to the HA suspension. Prepare a control tube lacking HA to account for non-specific tube binding.
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Binding Kinetics: Incubate at 37°C with gentle rotation. Take 50 µL aliquots at 5, 15, 30, 60, and 120 minutes.
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Separation: Centrifuge aliquots at 10,000 x g for 3 minutes to pellet the HA-bound conjugate.
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Quantification (Self-Validation): Analyze the supernatant via UV-Vis or fluorescence (depending on the payload). The concentration of the unbound conjugate in the supernatant should follow a rapid exponential decay curve. If the supernatant concentration remains static, the P-C-P motif was either compromised during synthesis or sterically blocked by the payload, necessitating a longer linker design[2].
Conclusion
N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt, transcends the traditional role of a therapeutic bisphosphonate. By integrating a reactive carboxylate handle with a potent hydroxyapatite-binding core, it serves as a premier vector for targeted drug delivery and advanced materials engineering. By adhering to the pH-dependent kinetics of carbodiimide chemistry and validating through rigorous HA-binding assays, researchers can reliably leverage this compound to localize diverse payloads directly to the bone matrix.
References
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Bisphosphonate conjugation for bone specific drug targeting. National Center for Biotechnology Information (NIH PMC). Available at:[Link]
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Targeting therapeutics to bone by conjugation with bisphosphonates. Summit Research Repository (Simon Fraser University). Available at: [Link]
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Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers in Chemistry. Available at:[Link]
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The molecular mechanism of nitrogen-containing bisphosphonates as antiosteoporosis drugs. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
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Structural characterization of substrate and inhibitor binding to farnesyl pyrophosphate synthase from Pseudomonas aeruginosa. IUCr Journals. Available at:[Link]
